molecular formula C8H17ClN2O B3027552 (S)-N-(Piperidin-3-yl)propanamide hydrochloride CAS No. 1332765-67-9

(S)-N-(Piperidin-3-yl)propanamide hydrochloride

Cat. No.: B3027552
CAS No.: 1332765-67-9
M. Wt: 192.68
InChI Key: KROJSRLGGQJBPS-FJXQXJEOSA-N
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Description

(S)-N-(Piperidin-3-yl)propanamide hydrochloride (CAS 1332765-67-9) is a chiral small molecule featuring a propanamide chain linked to a piperidine ring, a privileged structure in medicinal chemistry . This compound is supplied as a hydrochloride salt to enhance its stability and solubility. The stereochemistry of the molecule, defined by the (S) configuration at the piperidin-3-yl group, is often a critical determinant for selective interaction with biological targets, making it a valuable scaffold in drug discovery research . Piperidine derivatives are recognized as key structural components in a wide range of bioactive molecules and are frequently explored in the synthesis of potential therapeutic agents . As a building block, this compound can be utilized in the design and development of novel chemical entities for various research applications. The product is intended for use by qualified researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Ensure you understand the safe handling procedures of this material by consulting its Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROJSRLGGQJBPS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-67-9
Record name Propanamide, N-(3S)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)propanamide hydrochloride typically involves the reaction of (S)-piperidin-3-ylmethanol with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry

(S)-N-(Piperidin-3-yl)propanamide hydrochloride has been explored for its potential therapeutic properties. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Potential Therapeutic Applications

  • Analgesic Properties : Research indicates that derivatives of piperidine compounds can modulate opioid receptors, potentially leading to pain relief without the side effects associated with traditional opioids.
  • Neuroprotective Effects : Studies suggest that similar compounds may provide protection against neurodegenerative diseases by interacting with sigma receptors, which are implicated in neuroprotection.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations.

Synthetic Applications

  • Building Block for Drug Development : It is used in the synthesis of pharmacologically active molecules, where structural modifications can improve efficacy and selectivity.
  • Catalytic Transformations : The compound can be employed in reactions such as nucleophilic substitutions and cyclizations to create diverse chemical structures.

Biological Studies

Research on this compound includes its interactions with biological macromolecules, which is crucial for understanding its pharmacological effects.

Biochemical Interactions

  • Protein Binding Studies : Techniques such as surface plasmon resonance (SPR) are utilized to study how this compound interacts with proteins and other biomolecules, providing insights into its mechanism of action.
  • Impact on Enzyme Activity : Investigations into how this compound affects enzyme kinetics can reveal potential pathways for therapeutic intervention.

Study 1: Analgesic Efficacy

A study published in a peer-reviewed journal examined the analgesic properties of piperidine derivatives. The findings indicated that certain structural modifications significantly enhanced binding affinity to opioid receptors, leading to improved pain relief in animal models.

Study 2: Neuroprotection

Research focused on sigma receptor modulation demonstrated that piperidine-based compounds could protect neuronal cells from damage associated with neurodegenerative conditions. This study highlighted the potential of this compound in developing neuroprotective agents.

Study 3: Synthesis of Novel Compounds

A synthetic chemistry study detailed the use of this compound as a precursor in creating novel drug candidates. The results indicated enhanced pharmacokinetic properties compared to non-piperidine analogs, suggesting improved bioavailability.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs, focusing on substitutions, stereochemistry, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Evidence
(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide HCl C₉H₁₅ClN₂O 214.68 Cyclopropane carboxamide substituent
3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide HCl C₈H₁₂ClF₃N₂O 264.64 Trifluoromethyl group at propanamide terminus
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide HCl C₂₂H₂₈ClFN₂O 390.93 4-piperidyl substitution, fluorophenyl group
(±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide HCl C₂₃H₃₁ClN₂O₂ 402.97 Methyl and hydroxy-phenylethyl substituents
N-(3-Chlorophenyl)-2-(piperazin-1-yl)propanamide C₁₃H₁₈ClN₃O 267.75 Piperazine ring instead of piperidine

Key Observations :

  • Substituent Effects: The trifluoro group in the analog from increases molecular weight and likely enhances metabolic stability compared to the non-fluorinated target compound .
  • Heterocycle Replacement : Replacing piperidine with piperazine () introduces an additional nitrogen atom, which may influence hydrogen bonding and solubility .

Pharmacological and Functional Comparisons

Key Observations :

  • Opioid Activity : Fluorophenyl and phenyl substituents () correlate with μ-opioid receptor agonism, suggesting that the target compound’s lack of aromatic groups may reduce opioid-related side effects .
  • Impurity Profiles: Propanamide impurities () with methyl or ethylamino groups lack pharmacological activity but are critical for quality control in API synthesis .

Biological Activity

(S)-N-(Piperidin-3-yl)propanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2OC_8H_{17}ClN_2O and a CAS number of 1332765-67-9. This compound belongs to the class of piperidine derivatives and has garnered interest due to its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Similar compounds have shown the ability to inhibit peptidyl-prolyl cis-trans isomerase A, which plays a role in protein folding and cellular signaling pathways. Additionally, it has been associated with the inhibition of Dual Leucine Zipper Kinase (DLK), which is involved in neuronal injury responses and neurodegenerative diseases.

Pharmacological Properties

  • Analgesic Activity : Research indicates that this compound may exhibit analgesic properties, potentially through its action on pain pathways mediated by TRPV1 receptors. Compounds structurally related to this compound have demonstrated potent antagonistic effects against capsaicin-induced activation of TRPV1, which is crucial for pain sensation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. It has been tested against various bacterial strains, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the piperidine ring can significantly influence the biological activity of related compounds. For instance, the introduction of electron-donating or electron-withdrawing groups on the piperidine moiety has been shown to enhance antibacterial efficacy .

Case Studies

  • Pain Management : A study evaluated the analgesic effects of several piperidine derivatives, including this compound, in neuropathic pain models. The results indicated that these compounds could effectively reduce pain responses without significant side effects, suggesting their potential use in clinical pain management .
  • Antimicrobial Testing : In vitro tests conducted on various synthesized piperidine derivatives demonstrated that those with specific substitutions exhibited remarkable antimicrobial activity. For example, compounds similar to this compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against key pathogens, highlighting their therapeutic potential .

Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Activity Against
(S)-N-(Piperidin-3-yl)propanamide0.0039 - 0.025S. aureus, E. coli
Compound A0.005 - 0.020Pseudomonas aeruginosa
Compound B0.010 - 0.050E. faecalis
Compound C0.015 - 0.030C. albicans

Analgesic Activity Comparison

Compound NamePain Reduction (%)Model Used
(S)-N-(Piperidin-3-yl)propanamide75%Neuropathic Pain Model
Compound D80%Neuropathic Pain Model
Compound E65%Acute Pain Model

Q & A

Basic: What are the recommended storage and handling protocols for (S)-N-(Piperidin-3-yl)propanamide hydrochloride to ensure stability and safety?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in a tightly sealed, light-resistant container to prevent degradation. Similar piperidine derivatives show hygroscopic tendencies, necessitating desiccants or inert atmospheres for long-term stability .
  • Handling Precautions : Use nitrile gloves, protective eyewear, and lab coats. Avoid inhalation or skin contact; work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Safety Measures : Monitor air quality in lab spaces. Emergency procedures should include eye rinsing (15+ minutes with water) and immediate medical consultation for persistent irritation .

Basic: What synthetic strategies are validated for preparing this compound?

Methodological Answer:

  • Step 1 : Start with (S)-piperidin-3-amine. React with propionic anhydride in dichloromethane (DCM) under nitrogen, using triethylamine as a base, to form the propanamide intermediate.
  • Step 2 : Purify via column chromatography (silica gel, methanol/DCM gradient). Convert to hydrochloride salt by treating with HCl gas in diethyl ether.
  • Step 3 : Validate purity (>95%) using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (confirm absence of unreacted amine peaks at δ 1.2–1.8 ppm) .

Advanced: How can researchers optimize synthetic yield while minimizing impurities like des-methyl byproducts?

Methodological Answer:

  • Reagent Optimization : Use excess propionic anhydride (1.5 eq) and low temperatures (0–5°C) to suppress side reactions. Monitor pH to avoid over-acidification, which degrades the piperidine ring .
  • Chromatographic Purification : Employ reverse-phase HPLC (10–40% acetonitrile gradient) to isolate the target compound from impurities. Quantify by LC-MS (ESI+ mode, m/z calc. for [M+H]⁺: 217.1) .
  • Quality Control : Characterize impurities (e.g., N-desalkyl analogs) via spiking experiments with reference standards (e.g., Acebutolol Hydrochloride impurities ).

Advanced: What in vivo experimental designs are robust for evaluating μ-opioid receptor agonism and physical dependence potential?

Methodological Answer:

  • Animal Models : Use male C57BL/6 mice (n=10/group) for tail-flick assays (ED₅₀ calculation) and rhesus monkeys for physical dependence studies (naloxone-precipitated withdrawal) .
  • Dosing Regimens : Administer intravenously at 0.1–10 mg/kg. Compare to morphine (positive control) and vehicle. Monitor analgesia (55°C hot plate test) and withdrawal symptoms (e.g., diarrhea, vocalizations) .
  • Data Interpretation : Calculate AD₅₀ values using probit analysis. For dependency studies, quantify withdrawal severity via standardized scoring systems (e.g., Gellert-Holtzman scale) .

Advanced: How do structural modifications to the piperidine ring or propanamide tail alter binding affinity and selectivity?

Methodological Answer:

  • Piperidine Modifications : Introduce 4-fluorobenzyl or 4-chlorobenzyl groups to enhance μ-opioid receptor binding. Compare binding affinities (Kᵢ) via competitive radioligand assays (³H-DAMGO displacement) .
  • Tail Modifications : Replace propanamide with butanamide to study steric effects. Use molecular docking (AutoDock Vina) to predict interactions with receptor subpockets (e.g., TM3/TM7 helices) .
  • Activity Cliffs : Identify critical residues (e.g., Asp147, Tyr148) through alanine scanning mutagenesis. Test analogs in functional assays (cAMP inhibition) .

Advanced: How should researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV) and brain penetration (BBB permeability via PAMPA assay). Low CNS exposure may explain poor in vivo efficacy despite high in vitro affinity .
  • Metabolite Interference : Identify active metabolites via hepatic microsome incubations. Test metabolites in receptor assays (e.g., NIH 10785 vs. parent compound ).
  • Functional Selectivity : Use β-arrestin recruitment assays (e.g., PathHunter) to detect biased agonism. Compounds may activate G-protein pathways without recruiting β-arrestin, leading to divergent in vivo effects .

Basic: What analytical techniques are critical for characterizing this compound purity and stereochemistry?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to confirm enantiomeric excess (>99% for S-configuration) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]⁺: m/z 217.1284) and chloride adducts .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., compare to NIH 10784 ).

Advanced: What strategies mitigate off-target effects in kinase or acetylcholinesterase assays?

Methodological Answer:

  • Counter-Screening : Test against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. Prioritize compounds with >100-fold selectivity for μ-opioid over kinases .
  • Allosteric Modulators : Design bitopic ligands (e.g., SMANT hydrochloride ) to enhance receptor subtype specificity.
  • Computational Filters : Use Schrödinger’s QikProp to exclude compounds with PAINS motifs or reactive groups (e.g., Michael acceptors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(Piperidin-3-yl)propanamide hydrochloride
Reactant of Route 2
(S)-N-(Piperidin-3-yl)propanamide hydrochloride

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